3-Fluoro-5-methoxybenzamide
Description
3-Fluoro-5-methoxybenzamide (molecular formula: C₈H₇FNO₂; molecular weight: 168.15 g/mol) is a benzamide derivative featuring a fluorine atom at the 3-position and a methoxy group at the 5-position of the benzene ring. The fluorine substituent enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation and hydrogen-bonding interactions.
Properties
IUPAC Name |
3-fluoro-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIJGNMENBJPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxybenzamide typically involves the following steps:
Nitration: The starting material, 3-fluoroanisole, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amine is acylated with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 3-Fluoro-5-hydroxybenzamide.
Reduction: 3-Fluoro-5-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-5-methoxybenzamide is investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug design aimed at specific diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, particularly leukemia. For example, compounds with similar structures have shown IC50 values ranging from 0.94 µM to 10.76 µM against different leukemia cell lines (NB4, HL60, K562) .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. In vitro assays suggest that it may inhibit kinases that play critical roles in tumor growth and metastasis.
- Case Study : In a study examining enzyme inhibition, this compound demonstrated promising results against certain kinases, although further mechanistic studies are required to fully understand its inhibitory pathways .
Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship of this compound and its derivatives. Key modifications to the benzamide structure significantly influence biological efficacy.
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 4-chloro-benzamide | 1.96 | K562 |
| 4-methoxy-benzamide | 0.94 | NB4 |
| 3-fluoro-benzamide | 2.22 | HL60 |
This table illustrates how varying substituents can affect the anticancer properties of benzamide derivatives .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of the fluorine atom enhances binding affinity, while the methoxy group contributes to hydrophobic interactions with target proteins.
Imaging Applications
Recent advancements have explored the use of fluorinated compounds like this compound in imaging techniques such as PET (Positron Emission Tomography). These compounds can serve as radiotracers for detecting tumors expressing specific receptors.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
3-Methoxybenzamide
- Structure : Lacks the 3-fluoro substituent.
- Molecular Weight: 151.16 g/mol (C₈H₉NO₂).
- Key Differences :
3-Fluoro-N-methoxy-N,5-dimethylbenzamide (CAS 1255306-20-7)
- Structure : Contains N-methoxy and N,5-dimethyl groups.
- Molecular Weight: 197.21 g/mol (C₁₀H₁₂FNO₂).
- Higher lipophilicity (LogP ~2.3) compared to this compound.
Functional Group Variations
3-Fluoro-5-methoxybenzaldehyde (CAS 699016-24-5)
- Structure : Aldehyde group replaces the benzamide.
- Similarity Score : 0.88 (structural similarity to this compound).
- Key Differences :
3-Amino-5-fluoro-2-methylbenzoic Acid (CAS 246877-31-6)
- Structure: Carboxylic acid and amino groups replace the benzamide and methoxy.
- Molecular Weight: 169.15 g/mol (C₈H₈FNO₂).
- Key Differences: Amino group enhances solubility in acidic conditions (PSA: 63.32 vs. ~50 for benzamides). Demonstrated utility in synthesizing kinase inhibitors.
Substituent Position and Electronic Effects
5-Fluoro-3-nitrobenzoic Acid (CAS 14027-75-9)
- Structure : Nitro group at position 3, fluoro at position 4.
- Key Differences :
3,4-Difluoro-5-methoxybenzaldehyde (CAS 881190-46-1)
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Functional Groups |
|---|---|---|---|---|
| This compound | C₈H₇FNO₂ | 168.15 | ~1.8* | Benzamide, F, OMe |
| 3-Methoxybenzamide | C₈H₉NO₂ | 151.16 | ~1.0 | Benzamide, OMe |
| 3-Fluoro-N-methoxy-N,5-dimethylbenzamide | C₁₀H₁₂FNO₂ | 197.21 | ~2.3 | N-OMe, N-Me, F, OMe |
| 3-Amino-5-fluoro-2-methylbenzoic acid | C₈H₈FNO₂ | 169.15 | 1.99 | COOH, NH₂, F, Me |
*Estimated based on structural analogs.
Biological Activity
3-Fluoro-5-methoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various research fields, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10FNO2. The presence of a fluorine atom and a methoxy group on the benzamide structure enhances its chemical stability and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its functional applications in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity through hydrogen bonding and van der Waals interactions, while the methoxy group contributes to the compound's lipophilicity, facilitating cell membrane penetration. These interactions can modulate various biochemical pathways, leading to significant pharmacological effects.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its effects on various enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of certain kinases that play critical roles in cancer cell proliferation.
Anticancer Activity
The compound has shown promise in anticancer studies. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as SAOS2 (human osteosarcoma) and B16F10 (mouse melanoma) when combined with multi-drug resistance inhibitors .
Table 1: Anticancer Activity of this compound
| Cell Line | EC50 (µM) | Effect |
|---|---|---|
| SAOS2 | 10 | Induced apoptosis |
| B16F10 | 15 | Induced apoptosis |
| PDAC (various) | 12 | Significant tumor weight reduction |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activities. Studies have shown that it can modulate the production of pro-inflammatory cytokines such as TNF-α, demonstrating potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Enzyme Interaction : A study focused on the interaction of fluorinated benzamides with biological systems highlighted that this compound effectively inhibited specific enzymes associated with cancer metabolism.
- Anticancer Activity Evaluation : In a comparative study involving various fluorinated compounds, this compound was found to have comparable efficacy to established anticancer agents, with lower cytotoxicity against non-cancerous cells .
- Inflammation Modulation : Research indicated that the compound significantly reduced nitric oxide production in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Fluoro-4-methoxybenzamide | Fluorine at position 3 | Different enzyme inhibition profile |
| 3-Fluoro-2-methoxybenzamide | Methoxy group at position 2 | Potentially different pharmacological effects |
| 3-Fluoro-5-hydroxybenzamide | Hydroxy group instead of methoxy | Increased hydrophilicity |
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-5-methoxybenzamide, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves amidation of 3-fluoro-5-methoxybenzoic acid using coupling reagents like HATU or EDCl in anhydrous solvents (e.g., DMF, THF). Yield optimization depends on:
- Catalyst selection : EDCl/HOBt systems reduce racemization.
- Reaction time : 12–24 hours under nitrogen at room temperature.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Computational tools (e.g., AI-powered retrosynthesis models) can predict feasible routes for structurally similar benzamides .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (≥98% purity, C18 column, acetonitrile/water gradient) .
- Structural confirmation :
- NMR : 1H/13C NMR for backbone assignment; 19F NMR for fluorine environment (δ ≈ -110 to -120 ppm for meta-fluoro groups).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+).
Compare data with PubChem entries for analogous fluorinated benzamides .
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodological Answer :
- Storage : Solid form in airtight containers at -20°C, protected from light and moisture (desiccants recommended).
- Handling : Use inert atmosphere (N2/Ar) if hygroscopic. Avoid prolonged exposure to ambient humidity.
Similar protocols are validated for fluorinated benzoic acids .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- Experimental reassessment : Verify solvent effects (DMSO vs. CDCl3) and concentration.
- Advanced NMR : 2D techniques (COSY, HSQC) clarify spin-spin coupling and connectivity.
- Computational validation : Density Functional Theory (DFT) predicts 19F and 1H shifts; compare with experimental data using Gaussian or ORCA software.
Data contradiction analysis frameworks from qualitative research methodologies apply here .
Q. What strategies are effective in designing bioactivity assays for this compound derivatives?
- Methodological Answer :
- Target identification : Molecular docking (AutoDock Vina) to assess binding affinity for receptors (e.g., kinases, GPCRs).
- In vitro assays :
- Enzyme inhibition (IC50 determination via fluorometric assays).
- Cytotoxicity screening (MTT assay on cancer cell lines).
Structural analogs of fluorinated benzamides show promise in medicinal chemistry for receptor targeting .
Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?
- Methodological Answer :
- Reactivity indices : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites.
- Transition state modeling : Simulate SNAr (nucleophilic aromatic substitution) pathways for methoxy/fluoro substituents.
AI-driven synthesis planning tools, as used for bromo-trifluoromethyl benzamides, validate reaction feasibility .
Q. What approaches mitigate low yields in the amidation step during synthesis?
- Methodological Answer :
- Reagent optimization : Replace EDCl with HATU for sterically hindered substrates.
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours at 60°C) while improving yields.
- Workup modifications : Acid-base extraction to isolate crude product before chromatography.
Yield challenges are common in fluorobenzamide synthesis due to electron-withdrawing groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
